molecular formula C22H26N4O5S B2387141 4-[butyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 442881-13-2

4-[butyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2387141
CAS No.: 442881-13-2
M. Wt: 458.53
InChI Key: YCEZKHRHKDGUDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,3,4-oxadiazole class, characterized by a sulfamoyl benzamide core and a 4-methoxyphenyl substituent on the oxadiazole ring. The butyl(ethyl)sulfamoyl group at the para position of the benzamide moiety distinguishes it from structurally related analogs.

Properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O5S/c1-4-6-15-26(5-2)32(28,29)19-13-9-16(10-14-19)20(27)23-22-25-24-21(31-22)17-7-11-18(30-3)12-8-17/h7-14H,4-6,15H2,1-3H3,(H,23,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEZKHRHKDGUDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule decomposes into three primary synthons:

  • Sulfamoyl component : Butyl(ethyl)sulfamoyl group.
  • Benzamide backbone : 4-Substituted benzoyl chloride.
  • 1,3,4-Oxadiazole ring : 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine.

Synthetic routes prioritize modular assembly to enable functional group compatibility and regioselective transformations.

Synthesis of the 1,3,4-Oxadiazole Ring

Amidoxime Intermediate Formation

The oxadiazole ring is constructed via cyclization of O-acylamidoximes. A representative protocol from involves:

  • Esterification : 2-Chloro-5-iodobenzoic acid is converted to methyl 2-chloro-5-iodobenzoate using methanol and H2SO4 (92% yield).
  • Cyanation : The iodide is substituted with cyanide to form methyl 2-chloro-5-cyanobenzoate.
  • Amidoxime Synthesis : Reaction with hydroxylamine hydrochloride (NH2OH·HCl) under alkaline conditions generates the amidoxime intermediate. Prolonged reaction times must be avoided to prevent amide byproducts.

Cyclization to 1,3,4-Oxadiazole

Cyclodehydration of O-acylamidoximes is achieved using acid chlorides. For example, 3,6-dichloropicolinoyl chloride reacts with the amidoxime in toluene at reflux with triethylamine (TEA) as a base, yielding the oxadiazole core. Parallel methods from utilize a one-pot approach with ethyl-3-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate, achieving 79% yield under optimized conditions (70–100°C, l-proline catalyst).

Table 1. Cyclization Optimization
Catalyst Temperature (°C) Time (h) Yield (%)
None 100 11 <5
l-Proline 70 → 100 2 + 9 79
l-Proline 80 → 100 2 + 9 75

Sulfamoylation of the Benzamide Backbone

Sulfamoyl Chloride Preparation

Butyl(ethyl)sulfamoyl chloride is synthesized via chlorination of butyl(ethyl)sulfamic acid using thionyl chloride (SOCl2). The reaction is conducted under anhydrous conditions at 0–5°C to minimize hydrolysis.

Benzamide Coupling

4-Aminobenzoyl chloride is reacted with the sulfamoyl chloride in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base. The intermediate 4-sulfamoylbenzoyl chloride is then coupled with 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine using EDC/HOAt in dimethylformamide (DMF), yielding the final benzamide.

Integration of Components

Sequential Coupling Strategy

  • Oxadiazole-Amine Generation : 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine is prepared via cyclization of 4-methoxyphenyl-substituted amidoximes.
  • Benzamide Formation : The sulfamoylbenzoyl chloride is coupled with the oxadiazole-amine using EDC/HOAt in DMF at room temperature (24 h), followed by purification via chloroform extraction.

One-Pot Methodologies

Parallel synthesis approaches from enable the integration of sulfamoyl and oxadiazole components in a single pot. For example, CDI (1,1'-carbonyldiimidazole) facilitates both acylation and cyclodehydration, achieving 61% yield with 99% purity after liquid-liquid extraction.

Critical Reaction Parameters and Optimization

Temperature and Catalysis

  • Cyclodehydration : Elevated temperatures (70–100°C) are essential for oxadiazole formation, but exceeding 100°C promotes decomposition.
  • Catalyst Selection : l-Proline enhances reaction rates and yields compared to uncatalyzed conditions (Table 1).

Solvent and Base Effects

  • Polar Aprotic Solvents : DMF and DMSO stabilize intermediates during sulfamoylation and cyclization.
  • Base Compatibility : Triethylamine (TEA) outperforms inorganic bases (e.g., NaHCO3) in minimizing side reactions during amidoxime acylation.

Spectroscopic Characterization and Validation

  • 1H-NMR : Key signals include the methoxy group (δ 3.84 ppm, singlet) and oxadiazole-proximal aromatic protons (δ 8.14–7.72 ppm).
  • LC-MS : Molecular ion peak at m/z 488.6 [M+H]+ confirms the target structure.

Industrial-Scale Considerations

Patent methodologies describe sodium methoxide-mediated rearrangements in DMF at 60–65°C, achieving 65% yield for analogous oxadiazoles. These protocols emphasize solvent recovery and reduced purification steps, critical for cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-[butyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

4-[butyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[butyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The oxadiazole ring can interact with nucleic acids and proteins, affecting their function. The methoxyphenyl group can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural differences and similarities with related compounds:

Compound Name Sulfamoyl Substituent Oxadiazole Substituent Molecular Weight (g/mol) Key Biological Activity
Target Compound Butyl(ethyl) 4-Methoxyphenyl ~462.5* Not explicitly reported
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) Benzyl(methyl) (4-Methoxyphenyl)methyl ~535.6 Antifungal (C. albicans, MIC = 50 µg/mL)
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Cyclohexyl(ethyl) Furan-2-yl ~473.6 Antifungal (C. albicans, MIC = 100 µg/mL)
4-[butyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Butyl(ethyl) 2,4-Dimethoxyphenyl 488.6 No direct activity reported
N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide (2r) Methyl 4-Methoxyphenyl ~325.4 Synthetic intermediate, no activity data

*Estimated based on molecular formula.

Key Observations:

Cyclohexyl(ethyl) in LMM11 introduces steric bulk, possibly reducing binding affinity . Substitution at the sulfamoyl position (e.g., benzyl vs. butyl) correlates with antifungal potency. LMM5 (MIC = 50 µg/mL) outperforms LMM11 (MIC = 100 µg/mL), suggesting smaller substituents favor activity .

Oxadiazole Substituent Effects: The 4-methoxyphenyl group in the target compound is electron-donating, likely stabilizing interactions with hydrophobic enzyme pockets (e.g., thioredoxin reductase). In contrast, LMM11’s furan-2-yl group introduces aromaticity but may reduce solubility .

Physicochemical Properties

  • LogP and Solubility :

    • The target compound’s calculated XLogP3 (estimated ~3.0) is lower than the 2,4-dimethoxy analog (XLogP3 = 3.3) , suggesting better aqueous solubility.
    • LMM5’s benzyl group increases hydrophobicity (higher LogP), which may limit bioavailability despite potent antifungal activity .
  • Hydrogen Bonding: The target compound has one hydrogen bond donor (amide NH) and nine acceptors (oxadiazole, sulfonyl, methoxy), comparable to LMM5 and LMM11. This profile supports interactions with polar enzyme active sites .

Biological Activity

4-[butyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that integrates a sulfonamide functional group and an oxadiazole ring, which are known for their diverse biological activities. This compound has garnered attention in pharmacological research due to its potential effects against various pathogens and its role in enzyme inhibition.

Chemical Structure

The compound's structure can be summarized as follows:

ComponentStructure
Sulfonamide Group-SO2NH-
Oxadiazole Ring-C=N-O-C=N-
Methoxyphenyl Group-OCH3

This unique combination of functional groups contributes to its biological activity, particularly in antimicrobial and anticancer studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide moiety mimics natural substrates, allowing it to inhibit certain enzymes crucial for microbial survival and proliferation. The oxadiazole ring enhances binding affinity to nucleic acids and proteins, potentially disrupting their normal functions.

Biological Activity

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. Studies have shown that derivatives similar to this compound demonstrate effectiveness against various bacterial strains and fungi.

Antimicrobial Activity

A review of literature reveals that oxadiazole derivatives possess broad-spectrum antimicrobial activity. For instance:

  • Inhibition of Mycobacterium bovis : Compounds with oxadiazole rings were effective against both active and dormant states of Mycobacterium bovis BCG, inhibiting key enzymes involved in fatty acid biosynthesis .
  • Activity Against Gram-positive Bacteria : Certain benzamide derivatives have shown high potency against Clostridium difficile, outperforming standard treatments like vancomycin .

Anticancer Potential

The compound's mechanism also suggests potential anticancer applications. Research indicates that similar compounds can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. For example, derivatives that include the oxadiazole structure have been evaluated for their ability to inhibit RET kinase activity, which is critical in several cancer types .

Case Studies

  • Antitubercular Activity : A study on 1,3,4-oxadiazole derivatives found significant antitubercular effects against Mycobacterium tuberculosis, highlighting the potential of this class of compounds in treating resistant strains .
  • Kinase Inhibition : Research on a series of benzamide derivatives demonstrated their ability to inhibit RET kinase effectively, suggesting a promising avenue for cancer therapy .

Comparative Analysis

To understand the uniqueness and efficacy of this compound compared to other similar compounds, a comparative analysis is presented below:

CompoundStructureAntimicrobial ActivityAnticancer Activity
This compoundYesModeratePotential
4-[butyl(ethyl)sulfamoyl]-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamideYesHighModerate
4-[butyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamideYesModerateHigh

Q & A

Q. How does this compound compare structurally and functionally to analogs?

  • Structural analogs :
  • Without sulfamoyl group : Reduced enzyme inhibition due to lack of sulfonamide-enzyme interactions .
  • Oxadiazole vs. thiadiazole : Thiadiazole derivatives show lower solubility but higher thermal stability .
  • Functional comparison : This compound’s dual sulfamoyl and oxadiazole moieties enhance both antimicrobial and anticancer activity versus simpler analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.